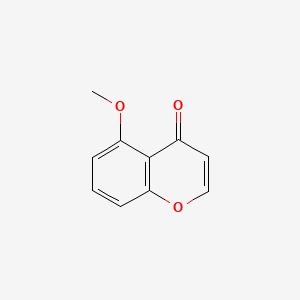

5-Methoxy-4h-chromen-4-one

Übersicht

Beschreibung

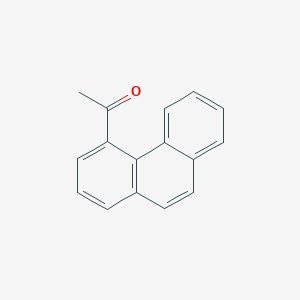

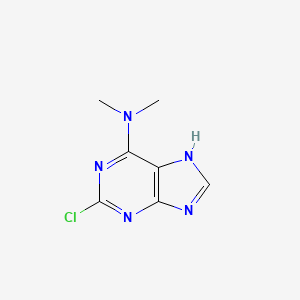

5-Methoxy-4h-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of chroman-4-one fused 1,3,4-thiadiazole derivatives and the sulfonation reaction to improve the water solubility and bioavailability of 5-hydroxy-7-methoxyflavone .Molecular Structure Analysis

The chroman-4-one framework is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chroman-4-one analogs have been synthesized by the reaction of Schiff base derivatives with chroman-4-one fused 1,3,4-thiadiazole . More research is needed to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Physical And Chemical Properties Analysis

5-Methoxy-4h-chromen-4-one is a solid compound . Its melting point is 78-81 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Properties

- Tectorigenin Monohydrate , a derivative of 5-Methoxy-4h-chromen-4-one, isolated from Belamcanda chinensis, demonstrates antimicrobiotic and anti-inflammatory effects. The chromen-4-one system and the benzene ring in its structure are inclined at a specific angle, contributing to these properties (Liu, Ma, Gao, & Wu, 2008).

Optical and Photoelectrical Characterizations

- A study on 5-Hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) revealed interesting optical and photoelectrical properties. It showed potential for optoelectronic device applications due to its significant phototransient properties under various illumination intensities (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).

Photochemical Transformations

- Phototransformation of 3-alkoxychromenones involved in synthesizing chromenones with an exotic tetracyclic scaffold. This study adds to the understanding of regioselective photocyclisation and dealkoxylation in these compounds (Khanna, Dalal, Kumar, & Kamboj, 2015).

Antibacterial and Antioxidant Applications

- Research into 4-(4-acetyl-5- substituted-4, 5-dihydro-1, 3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones showed these derivatives exhibit significant antibacterial activity against certain strains like Escherichia coli and Pseudomonas Aeruginosa. They also displayed varying degrees of antioxidant activities (Hamdi, Passarelli, & Romerosa, 2011).

Anti-Cancer Properties

- A family of bis-chromenone derivatives was found to have micromolar level in vitro anti-proliferative activity against human cancer cell lines, marking them as potential candidates for cancer treatment (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

Diagnostic Imaging in Cancer

- Carbon-11-labeled chromen-4-one derivatives have been synthesized as potential PET agents for imaging DNA repair enzyme DNA-PK in cancer. This demonstrates the role of 5-Methoxy-4h-chromen-4-one derivatives in advanced diagnostic imaging (Gao, Wang, Miller, & Zheng, 2012).

Molecular Docking and Structural Analysis

- Studies involving molecular docking, Hirshfeld surface, and structural analysis on compounds containing 5-Methoxy-4h-chromen-4-one have provided insights into their potential interactions and binding efficiencies in biological systems (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Antibacterial Evaluation

- Synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones exhibited broad-spectrum antibacterial activity, indicating their potential as antibacterial agents (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

Novel Derivatives and Biological Activities

- Discovery of new chromone derivatives from sources like Colletotrichum gloeosporioides reveals the potential of 5-Methoxy-4h-chromen-4-one in yielding compounds with unique biological activities (Luo, Song, Zheng, Chen, Luo, & Han, 2020).

Therapeutic Potential

- The effects of 3-styrylchromones on metabolic profiles and cell death in oral squamous cell carcinoma cells demonstrate the therapeutic potential of these derivatives, particularly in designing anticancer drugs (Sakagami, Shimada, Kanda, Amano, Sugimoto, Ota, Soga, Tomita, Sato, Tanuma, Takao, & Sugita, 2015).

Zukünftige Richtungen

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, it is seen as a promising scaffold in drug designing and development .

Eigenschaften

IUPAC Name |

5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVPHUPDIMNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208603 | |

| Record name | 4H-1-Benzopyran-4-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4h-chromen-4-one | |

CAS RN |

59887-87-5 | |

| Record name | 4H-1-Benzopyran-4-one, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)